molecular formula C14H16N2O4 B13058394 Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

Katalognummer: B13058394
Molekulargewicht: 276.29 g/mol
InChI-Schlüssel: PHTOIEGXKOZQMV-MDWZMJQESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is an organic compound with the molecular formula C14H16N2O4. It is a high-purity organic building block used in various chemical research and development projects . The compound is known for its versatility and is utilized in multiple scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate typically involves the reaction of acetamidophenyl derivatives with methyl acrylate under specific conditions. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl2-acetamido-3-(4-acetamidophenyl)prop-2-enoate is unique due to its specific structural features and reactivity. It offers distinct advantages in terms of stability, reactivity, and versatility compared to similar compounds .

Eigenschaften

Molekularformel

C14H16N2O4

Molekulargewicht

276.29 g/mol

IUPAC-Name

methyl (E)-2-acetamido-3-(4-acetamidophenyl)prop-2-enoate

InChI

InChI=1S/C14H16N2O4/c1-9(17)15-12-6-4-11(5-7-12)8-13(14(19)20-3)16-10(2)18/h4-8H,1-3H3,(H,15,17)(H,16,18)/b13-8+

InChI-Schlüssel

PHTOIEGXKOZQMV-MDWZMJQESA-N

Isomerische SMILES

CC(=O)NC1=CC=C(C=C1)/C=C(\C(=O)OC)/NC(=O)C

Kanonische SMILES

CC(=O)NC1=CC=C(C=C1)C=C(C(=O)OC)NC(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.